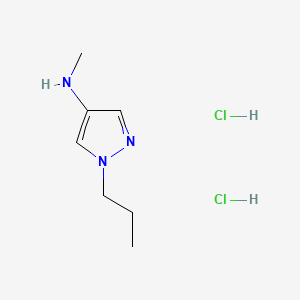
(E,E)-bis(2-phenylethylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-bis(2-phenylethylidene)hydrazine is an organic compound characterized by its hydrazine core flanked by two phenylethylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-bis(2-phenylethylidene)hydrazine typically involves the condensation reaction between hydrazine and 2-phenylethylidene derivatives. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired (E,E) isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-bis(2-phenylethylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The phenylethylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydrazones, while substitution reactions could produce a variety of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (E,E)-bis(2-phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine core can form stable complexes with various substrates, influencing biochemical and chemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazine
- (E)-1-(2,4-Dinitrophenyl)-2-(2-phenylethylidene)hydrazine
Uniqueness
(E,E)-bis(2-phenylethylidene)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C16H16N2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(E)-2-phenyl-N-[(E)-2-phenylethylideneamino]ethanimine |
InChI |
InChI=1S/C16H16N2/c1-3-7-15(8-4-1)11-13-17-18-14-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13+,18-14+ |
Clé InChI |
AWUHLGUEEHWGBB-HBKJEHTGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C=N/N=C/CC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC=NN=CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


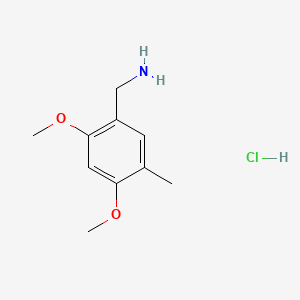

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
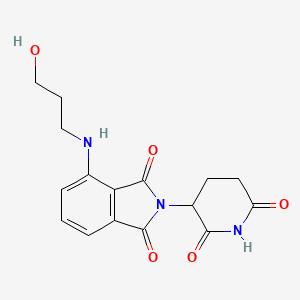
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)

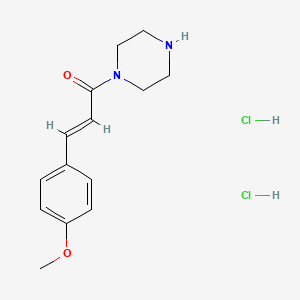

![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
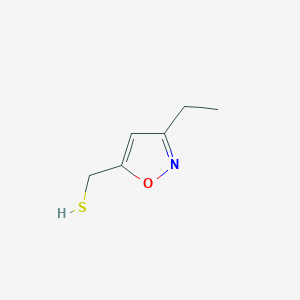
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)

